Purine Nucleoside Phosphorylase (PNP) Inhibition Potency: A 6.5-Fold Improvement Over the Natural Substrate Hypoxanthine
8-(2-fluorophenyl)-9H-purine demonstrates a quantifiable PNP inhibitory activity that is 6.5-fold more potent than the natural PNP substrate/inhibitor hypoxanthine. This differentiation is critical for researchers selecting a purine-based PNP inhibitor, as it establishes a baseline of enhanced activity relative to the endogenous ligand. [1][2]
| Evidence Dimension | PNP Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.33 μM (1330 nM) |
| Comparator Or Baseline | Hypoxanthine (natural substrate/inhibitor) |
| Quantified Difference | Target compound is ~6.5-fold more potent (1.33 μM vs. 8.6 μM) |
| Conditions | Target: Calf spleen PNP using [8-14C]-inosine as substrate. Comparator: PNP inhibition assay at 50 mM phosphate concentration. |
Why This Matters
This quantitative potency differential provides a clear rationale for selecting 8-(2-fluorophenyl)-9H-purine over the endogenous ligand for studying PNP-mediated pathways where a moderate level of inhibition is desired.
- [1] BindingDB. BDBM50404028 (CHEMBL2021376). Entry for 8-(2-fluorophenyl)-9H-purine. IC50 = 1.33E+3 nM. Assay: PNP inhibition using [8-14C]-inosine. View Source
- [2] Synthesis Of 9-(1-Deoxy-1-phosphono-β-D-psicofuranosyl)-1,9-dihydro-6H-purin-6-one... IC50 of hypoxanthine = 8.6 μM at 50 mM phosphate. Scilit.net. View Source
